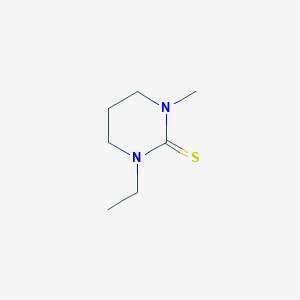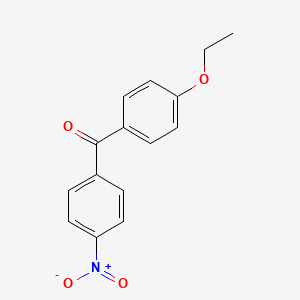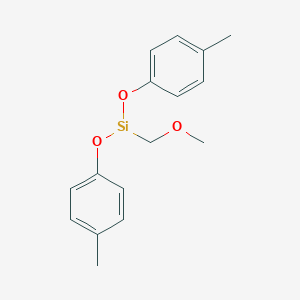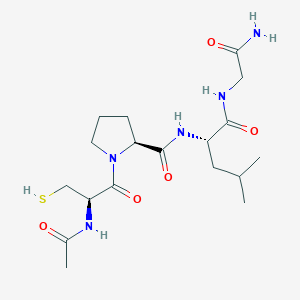![molecular formula C15H22O3 B14468773 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione CAS No. 72567-18-1](/img/structure/B14468773.png)
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by its two cyclohexane rings, one of which contains a ketone group, and the other is substituted with a dimethyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with appropriate reagents to introduce the dimethyl and oxocyclohexyl groups. One common method involves the alkylation of 1,3-cyclohexanedione with 2-bromo-2-methylpropane in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedione: A simpler analog without the dimethyl and oxocyclohexyl substitutions.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Methyl-1,3-cyclohexanedione: Another analog with a single methyl group substitution.
Uniqueness
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is unique due to its dual cyclohexane rings and specific substitutions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72567-18-1 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H22O3/c1-15(2)8-13(17)11(14(18)9-15)7-10-5-3-4-6-12(10)16/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
JDNDXACIZAUABS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)CC2CCCCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)





